Aqueous Solubility: Up to 40-Fold Enhancement for Oxa-Spirocycles Versus Non-Oxa Spirocyclic Analogs
The incorporation of an oxygen atom into the spirocyclic scaffold dramatically increases aqueous solubility. In a head-to-head matched model system (amide-coupled biphenyl series), the oxa-spirocyclic compound 67 achieved a kinetic aqueous solubility of 360 μM, compared to only 9 μM for the non-oxa spirocyclic compound 66 — a 40-fold improvement. Similar directionality was observed across two additional matched pairs: compound 70 (oxa) reached 118 μM vs. 7 μM for compound 69 (non-oxa), and compound 73 (oxa) reached 34 μM vs. <5 μM for compound 72 (non-oxa) [1]. Although direct solubility data for the 5-methyl-4-oxa-7-azaspiro[2.5]octane compound itself have not been published, the oxa-spirocyclic core it contains is the structural determinant of this solubility enhancement [1].
| Evidence Dimension | Kinetic aqueous solubility (μM) at pH 7.4 in 50 mM phosphate buffer |
|---|---|
| Target Compound Data | Compound 67 (oxa-spirocyclic representative): 360 μM; Compound 70: 118 μM; Compound 73: 34 μM |
| Comparator Or Baseline | Compound 66 (non-oxa spirocyclic): 9 μM; Compound 69: 7 μM; Compound 72: <5 μM |
| Quantified Difference | 40-fold (67 vs. 66); 17-fold (70 vs. 69); >7-fold (73 vs. 72) |
| Conditions | Model amide-coupled biphenyl compounds; kinetic solubility in 50 mM phosphate buffer, pH 7.4; Fominova et al., Chem. Sci., 2021, Table 2 |
Why This Matters
This solubility margin can mean the difference between a compound that precipitates in assay conditions (<5–10 μM) and one that stays in solution at concentrations needed for reliable dose-response profiling (≥100 μM), directly impacting screening data quality and formulation feasibility.
- [1] Fominova, K.; Diachuk, T.; Granat, D.; et al. Oxa-spirocycles: synthesis, properties and applications. Chem. Sci. 2021, 12, 11294–11305. Table 2: Model compounds 65–73, LogD₇.₄ and kinetic solubility data. DOI: 10.1039/D1SC03615G. View Source
